1-chloro-2,3-diphenyl-1H-indene
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Overview
Description
1-Chloro-2,3-diphenyl-1H-indene is an organic compound with the molecular formula C21H15Cl It is a derivative of indene, characterized by the presence of a chlorine atom and two phenyl groups attached to the indene core
Preparation Methods
The synthesis of 1-chloro-2,3-diphenyl-1H-indene typically involves the chlorination of 2,3-diphenylindene. One common method includes the reaction of 2,3-diphenylindene with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
Starting Material: 2,3-diphenylindene
Reagent: Thionyl chloride (SOCl2)
Conditions: Reflux
Chemical Reactions Analysis
1-Chloro-2,3-diphenyl-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of 2,3-diphenylindene.
Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, potassium permanganate (KMnO4) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction .
Scientific Research Applications
1-Chloro-2,3-diphenyl-1H-indene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-2,3-diphenyl-1H-indene and its derivatives involves interactions with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various therapeutic effects. For example, its anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation .
Comparison with Similar Compounds
1-Chloro-2,3-diphenyl-1H-indene can be compared with other similar compounds, such as:
2,3-Diphenylindene: Lacks the chlorine atom, leading to different reactivity and applications.
1-Chloro-2,3-dihydro-1H-indene: Contains a saturated indene ring, resulting in different chemical properties.
Indane-1,3-dione: A versatile scaffold used in various applications, including medicinal chemistry and organic electronics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
4023-85-2 |
---|---|
Molecular Formula |
C21H15Cl |
Molecular Weight |
302.8 g/mol |
IUPAC Name |
1-chloro-2,3-diphenyl-1H-indene |
InChI |
InChI=1S/C21H15Cl/c22-21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(21)16-11-5-2-6-12-16/h1-14,21H |
InChI Key |
FLKSDKAQDRSWDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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